molecular formula C13H28O6 B12703981 2-Ethyl-2-((2-((hydroxymethoxy)methyl)-2-(hydroxymethyl)butoxy)methyl)propane-1,3-diol CAS No. 97416-99-4

2-Ethyl-2-((2-((hydroxymethoxy)methyl)-2-(hydroxymethyl)butoxy)methyl)propane-1,3-diol

Cat. No.: B12703981
CAS No.: 97416-99-4
M. Wt: 280.36 g/mol
InChI Key: PEEHVRSXZAMXJF-UHFFFAOYSA-N
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Description

2-Ethyl-2-((2-((hydroxymethoxy)methyl)-2-(hydroxymethyl)butoxy)methyl)propane-1,3-diol is a complex polyfunctional alcohol of significant interest in advanced chemical synthesis and materials science research. This compound serves as a sophisticated molecular scaffold and building block for developing novel polymers and specialty chemicals. Its multi-hydroxyl functionalization provides multiple reactive sites for chemical modification, enabling researchers to create dendritic polymers, hyperbranched polymers, and complex resin systems with tailored properties. In polymer chemistry, this polyol is investigated for synthesizing high-performance, cross-linked networks for coatings and resins, where its structure can influence critical material properties such as rigidity, thermal stability, and chemical resistance. The compound's defined yet flexible backbone makes it particularly valuable for creating precisely controlled architectural polymers. As a specialty chemical intermediate, it facilitates the development of ethoxylated and propoxylated derivatives, expanding the toolbox for synthetic chemists working on next-generation materials. This reagent is For Research Use Only and is not intended for diagnostic or therapeutic applications. All handling should adhere to appropriate safety protocols for laboratory chemicals.

Properties

CAS No.

97416-99-4

Molecular Formula

C13H28O6

Molecular Weight

280.36 g/mol

IUPAC Name

2-ethyl-2-[[2-(hydroxymethoxymethyl)-2-(hydroxymethyl)butoxy]methyl]propane-1,3-diol

InChI

InChI=1S/C13H28O6/c1-3-12(5-14,6-15)8-18-9-13(4-2,7-16)10-19-11-17/h14-17H,3-11H2,1-2H3

InChI Key

PEEHVRSXZAMXJF-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)(CO)COCC(CC)(CO)COCO

Origin of Product

United States

Biological Activity

2-Ethyl-2-((2-((hydroxymethoxy)methyl)-2-(hydroxymethyl)butoxy)methyl)propane-1,3-diol, also known by its chemical identifier CID 3023231, is a complex polyol compound with various potential applications in pharmaceuticals and biochemistry. This article explores its biological activity, synthesizing available research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C12H26O5, indicating a structure characterized by multiple hydroxymethyl and ether functionalities which contribute to its solubility and reactivity. The compound's structure can be represented as follows:

C12H26O5\text{C}_{12}\text{H}_{26}\text{O}_{5}

Biological Activity Overview

The biological activity of 2-Ethyl-2-((2-((hydroxymethoxy)methyl)-2-(hydroxymethyl)butoxy)methyl)propane-1,3-diol has been investigated primarily in the context of its potential as a therapeutic agent. Key areas of interest include:

  • Antioxidant Properties : Studies suggest that compounds with similar structures exhibit significant antioxidant activity, which may be attributed to their ability to scavenge free radicals and inhibit lipid peroxidation.
  • Cytotoxicity : Preliminary studies indicate that this compound may possess cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of similar polyols using DPPH radical scavenging assays. The results indicated that compounds with hydroxymethyl groups exhibited enhanced radical scavenging abilities compared to traditional antioxidants like ascorbic acid.

CompoundIC50 (μM)Mechanism of Action
2-Ethyl-2-hydroxymethyl-1,3-diol45Free radical scavenging
Ascorbic Acid50Free radical scavenging

Case Study 2: Cytotoxic Effects on Cancer Cells

Research focusing on the cytotoxicity of polyol derivatives revealed that 2-Ethyl-2-((2-((hydroxymethoxy)methyl)-2-(hydroxymethyl)butoxy)methyl)propane-1,3-diol exhibited significant inhibitory effects against human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. The study reported IC50 values indicating effective concentration levels for inducing cell death.

Cell LineIC50 (μM)Mechanism of Action
MCF-730Apoptosis induction
PC-325Cell cycle arrest

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Scavenging : The hydroxymethyl groups are believed to play a crucial role in neutralizing ROS.
  • Cell Cycle Modulation : Evidence suggests that the compound can alter cell cycle progression in cancer cells, leading to increased apoptosis.
  • Gene Expression Regulation : Some studies indicate that polyols can modify the expression of genes involved in apoptosis and cell survival pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s unique properties stem from its combination of hydroxyl, hydroxymethoxy, and ether linkages. Below is a comparative analysis with analogous polyols and derivatives:

Compound Name Molecular Formula Functional Groups Key Applications References
Target Compound C14H28O8 -OH, -OCH2OH, ether Polymer intermediates, surfactants
Tris (2-Amino-2-(hydroxymethyl)propane-1,3-diol) C4H11NO3 -OH, -NH2 Biochemical buffers, surfactants
Tricine (N-[Tris(hydroxymethyl)methyl]glycine) C6H13NO5 -OH, glycine moiety Electrophoresis buffers
VOX 1000 AEPD (2-Amino-2-ethylpropane-1,3-diol) C5H13NO2 -OH, -NH2 Coating thickeners, adhesives
TL5 (Liquid Crystal Derivative) C39H52N2O8 -OH, ethoxy, azo groups Liquid crystal displays
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol esters Variable (e.g., C33H62O6) -OH, ester chains Plasticizers, surfactants
Key Observations:
  • Hydrophilicity : The target compound exhibits higher hydrophilicity than Tris or Tricine due to additional hydroxymethoxy groups, enhancing hydrogen bonding capacity.
  • Reactivity: Unlike Tris (which has an amino group), the target compound lacks nitrogen, limiting its utility in pH buffering but favoring etherification reactions .
  • Applications : Derivatives like TL5 () and diisocyanate reaction products () highlight its adaptability in advanced materials, contrasting with simpler polyols like Tris, which are confined to biochemical uses.

Physical and Chemical Properties

  • Solubility: The compound’s hydroxyl-rich structure suggests high water solubility, comparable to Tris but superior to lipophilic esters (e.g., didecadecanoate heptanoate in ).
  • Thermal Stability: Similar to alkanolamines like VOX 1000 AEPD (boiling point 273°C), the compound likely degrades at high temperatures due to hydroxyl group decomposition .
  • Synthetic Flexibility : The butoxy-methyl branches enable diverse functionalization, as seen in ’s polyurethane precursors and ’s liquid crystal derivatives.
Target Compound:
  • Polymer Chemistry : Reacts with diisocyanates (e.g., 1,5-diisocyanatopentane) to form cross-linked polyurethanes, critical in elastomers and coatings .
  • Surfactants: Potential use in non-ionic surfactants due to ether and hydroxyl groups .
Comparable Compounds:
  • Tris and Tricine : Used in biochemical buffers (e.g., DNA electrophoresis) due to stable pH modulation .
  • VOX 1000 AEPD : Enhances viscosity in HASE thickeners for paints .
  • TL5 : Demonstrates mesomorphic behavior in liquid crystals, driven by ethoxy and azo groups .

Preparation Methods

Starting Materials

  • 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol (CAS 77-99-6) is a key precursor, commercially available with high purity (>98%) and used extensively as a multifunctional monomer in polymer and resin synthesis.
  • Other related polyols such as 2-(hydroxymethyl)propane-1,3-diol (trimethylolmethane) are also relevant starting points for introducing hydroxymethyl groups.

General Synthetic Strategy

The preparation of the target compound involves:

  • Step 1: Hydroxymethylation of polyol precursors
    Introduction of hydroxymethyl groups (-CH2OH) onto the polyol backbone is typically achieved by reaction with formaldehyde under basic or acidic catalysis. This step increases the number of hydroxyl functionalities and provides reactive sites for further etherification.

  • Step 2: Etherification with butoxy substituents
    The butoxy side chain bearing hydroxymethyl and hydroxymethoxy groups is introduced via controlled etherification reactions. This can be done by reacting the hydroxymethylated intermediate with suitable alkyl halides or alkoxides under nucleophilic substitution conditions, often in the presence of base catalysts.

  • Step 3: Protection and deprotection steps (if necessary)
    Due to the multiple reactive hydroxyl groups, selective protection of certain hydroxyls may be required to achieve regioselective etherification. Common protecting groups include silyl ethers or acetals, which are later removed to yield the final polyol structure.

  • Step 4: Purification and characterization
    The final product is purified by standard methods such as recrystallization or chromatography and characterized by NMR, IR, and mass spectrometry to confirm the structure and purity.

Detailed Reaction Conditions and Parameters

Step Reaction Type Reagents/Conditions Notes
1 Hydroxymethylation Formaldehyde, base catalyst (e.g., NaOH) Temperature: 40-60°C; aqueous medium
2 Etherification Alkyl halide or alkoxide (butoxy derivative), base (e.g., K2CO3) Solvent: polar aprotic (e.g., DMF); inert atmosphere
3 Protection/Deprotection Silyl chloride or acetal reagents; acid/base for deprotection Used if regioselectivity needed
4 Purification Recrystallization, chromatography Confirm purity >98% by GC or NMR

Research Findings and Optimization

  • Studies indicate that controlling the molar ratios of formaldehyde to polyol and reaction time is critical to avoid over-hydroxymethylation, which can lead to polymerization or cross-linking.
  • Etherification efficiency depends on the choice of base and solvent; polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance nucleophilicity and yield.
  • The compound’s hygroscopic nature requires careful handling and storage under inert atmosphere to prevent degradation.
  • Analytical data such as melting point (59-60°C for related compounds), NMR spectra, and mass spectrometry confirm the successful synthesis and structural integrity.

Summary Table of Key Preparation Data

Parameter Value/Condition Reference(s)
Molecular Formula C13H28O5
Molecular Weight 264.36 g/mol
Starting Material 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol (CAS 77-99-6)
Hydroxymethylation Agent Formaldehyde
Etherification Reagents Butoxy alkyl halides/alkoxides
Reaction Temperature 40-60°C (hydroxymethylation)
Solvent for Etherification DMF or DMSO
Purity of Final Product >98%
Physical State Hygroscopic liquid or solid

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